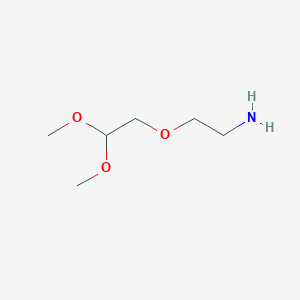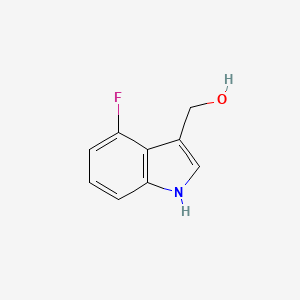
(4-Fluor-1H-indol-3-yl)methanol
Übersicht
Beschreibung
“(4-Fluoro-1H-indol-3-YL)methanol” is a chemical compound with the CAS number 1158310-32-7 . It has a molecular weight of 165.16 and its molecular formula is C9H8FNO .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-1H-indol-3-YL)methanol” consists of a fluorine atom attached to the 4th position of an indole ring, with a methanol group attached to the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Fluoro-1H-indol-3-YL)methanol” are not available, indole derivatives are known to be involved in a variety of reactions. For example, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
(4-Fluor-1H-indol-3-yl)methanol: Derivate haben sich in der antiviralen Forschung als vielversprechend erwiesen. Indolderivate, wie die mit dieser Verbindung verwandten, sollen eine inhibitorische Aktivität gegen Influenza A und andere Viren aufweisen . Die strukturelle Modifikation von Indol-Verbindungen kann zur Entwicklung potenter antiviraler Wirkstoffe mit hohen Selektivitätsindizes führen.
Entzündungshemmende Eigenschaften
Indolderivate sind für ihre entzündungshemmenden Eigenschaften bekannt. Die Einarbeitung des Indolkern in Pharmakophore hat zur Synthese von Verbindungen geführt, die potenziell entzündliche Erkrankungen behandeln können . Dies macht This compound zu einem Kandidaten für weitere Forschungen in der Entwicklung entzündungshemmender Medikamente.
Krebsforschung
Das Indol-Gerüst ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivitäten. Die Forschung an Indolderivaten hat Möglichkeiten für neue Krebsbehandlungen eröffnet, wobei verschiedene Verbindungen eine Wirksamkeit bei der Hemmung des Wachstums von Krebszellen zeigten . This compound könnte eine wertvolle Bereicherung für dieses Gebiet sein.
Antimikrobielle Aktivität
Indolderivate wurden auch auf ihre antimikrobiellen Eigenschaften untersucht. Studien haben gezeigt, dass diese Verbindungen gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sein können . Die Erforschung von This compound in diesem Bereich könnte zur Entwicklung neuer antimikrobieller Wirkstoffe führen.
Antidiabetisches Potenzial
Die Modifikation von Indol-Verbindungen hat zur Entdeckung von Molekülen mit antidiabetischen Eigenschaften geführt. Diese Verbindungen können eine Rolle bei der Behandlung von Diabetes spielen, indem sie verschiedene biologische Pfade beeinflussen . This compound könnte mit seinen potenziellen antidiabetischen Wirkungen zu diesem Forschungszweig beitragen.
Antimalaria-Anwendungen
Indolderivate wurden als potenzielle Antimalariamittel identifiziert. Ihre Fähigkeit, in den Lebenszyklus von Malaria-Erregern einzugreifen, macht sie zum Schwerpunkt der antimalariellen Medikamentenentwicklung . Die Untersuchung von This compound könnte unser Arsenal gegen Malaria erweitern.
Safety and Hazards
The safety information for “(4-Fluoro-1H-indol-3-YL)methanol” indicates that it has some hazards associated with it. The GHS pictogram signal word is “Warning” and the hazard statements include H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment . Therefore, “(4-Fluoro-1H-indol-3-YL)methanol”, as an indole derivative, may also have potential for future research and applications.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include (4-fluoro-1h-indol-3-yl)methanol, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can form strong hydrogen bonds with protein residues, contributing to their stability and activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
(4-Fluoro-1H-indol-3-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
(4-Fluoro-1H-indol-3-YL)methanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Fluoro-1H-indol-3-YL)methanol involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Furthermore, (4-Fluoro-1H-indol-3-YL)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-1H-indol-3-YL)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluoro-1H-indol-3-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
(4-Fluoro-1H-indol-3-YL)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (4-Fluoro-1H-indol-3-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution . The localization of (4-Fluoro-1H-indol-3-YL)methanol within cells can influence its biological activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on cellular processes . The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
(4-fluoro-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJTVZBCNRZWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
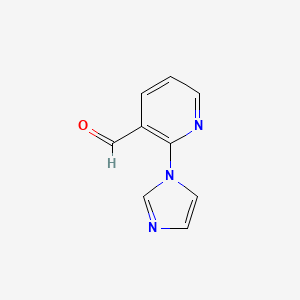
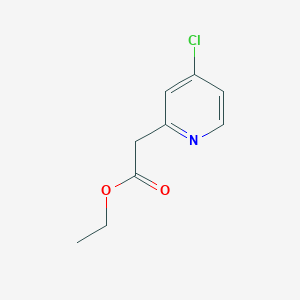

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
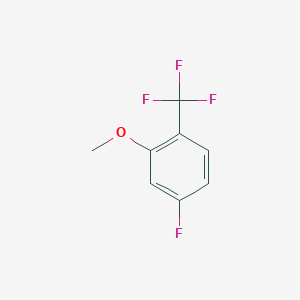
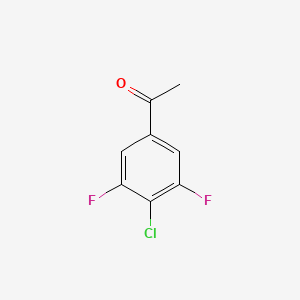
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)
